molecular formula C21H20N4O3S B2463376 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 450342-57-1

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No. B2463376
M. Wt: 408.48
InChI Key: CNVUOLGWCXKUGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The dihydrothienopyrazole ring and the phenyl rings could potentially participate in pi-stacking interactions, which could be relevant in binding with biological targets .


Chemical Reactions Analysis

The nitro group in the nitrophenyl ring is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions. The amide group in the phenylbutanamide could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups and overall structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • Salian, Narayana, and Sarojini (2017) synthesized a related compound through a specific reaction, providing insight into the synthesis and spectroscopic characterization of such compounds. This research contributes to the understanding of the chemical properties and potential applications of similar compounds in scientific research (Salian, Narayana, & Sarojini, 2017).

Antimicrobial Activity

  • Idhayadhulla, Kumar, and Abdul (2012) explored the synthesis of pyrazole derivatives, including compounds related to the specified chemical, and evaluated their antimicrobial activity. This suggests potential applications of such compounds in the development of antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Inhibition of Catechol-O-methyltransferase (COMT)

  • Kiss et al. (2010) conducted research on nitrocatechol-substituted heterocycles for their ability to inhibit COMT. Although the core compound differs, this study highlights the potential of similar structures in medical applications, particularly in the treatment of Parkinson's disease (Kiss et al., 2010).

Corrosion Inhibition

  • Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel. This research opens possibilities for using similar compounds in industrial applications, particularly in protecting metals from corrosion (Lgaz et al., 2018).

Electrochromic Materials

  • Li et al. (2017) synthesized and characterized novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives. This study indicates potential uses of similar compounds in developing materials for electrochromic applications (Li et al., 2017).

Molecular Structure Analysis

  • Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives through X-ray diffraction measurements and DFT calculations. This research provides valuable information about the molecular behavior of similar compounds, which can be critical in various scientific applications (Szlachcic et al., 2020).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a subject of future research in medicinal chemistry. Studies could be conducted to synthesize the compound and evaluate its biological activities, as well as to explore its mechanism of action .

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-29-13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVUOLGWCXKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

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